N,N,N-Trimethyl-2-pyridineethanaminium iodide
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Overview
Description
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is a quaternary ammonium salt with the molecular formula C10H17IN2. This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a trimethylammonium group. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2-pyridin-2-ylethyl)azanium iodide typically involves the quaternization of 2-(2-pyridyl)ethylamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-(2-pyridyl)ethylamine+methyl iodide→trimethyl(2-pyridin-2-ylethyl)azanium iodide
Industrial Production Methods
On an industrial scale, the production of trimethyl(2-pyridin-2-ylethyl)azanium iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-pyridin-2-ylethyl)azanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride or sodium bromide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of trimethyl(2-pyridin-2-ylethyl)azanium chloride or bromide.
Oxidation: Formation of trimethyl(2-pyridin-2-ylethyl)azanium N-oxide.
Reduction: Formation of trimethyl(2-piperidin-2-ylethyl)azanium iodide.
Scientific Research Applications
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trimethyl(2-pyridin-2-ylethyl)azanium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This property is particularly useful in studies related to ion transport and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2-pyridin-2-ylethyl)azanium chloride
- Trimethyl(2-pyridin-2-ylethyl)azanium bromide
- Trimethyl(2-piperidin-2-ylethyl)azanium iodide
Uniqueness
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with the reactivity of a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
6893-37-4 |
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Molecular Formula |
C10H17IN2 |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
trimethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VIKFCXMYXUOWGE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Origin of Product |
United States |
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